molecular formula C14H16N2O2S B13882382 N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide

N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide

Cat. No.: B13882382
M. Wt: 276.36 g/mol
InChI Key: DWPPAZRYULEWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide is a chemical compound with the molecular formula C14H16N2O2S. It is known for its unique structure, which includes a thiochromen ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide typically involves the reaction of 3-(dimethylaminomethylidene)-4-oxothiochromen-6-ylamine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Halides, alkoxides; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Compounds with substituted nucleophiles replacing the dimethylamino group

Scientific Research Applications

N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor and its effects on cellular signaling pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular processes, including signal transduction and metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide
  • N-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}acetamide
  • 3,4-Disubstituted maleimides

Uniqueness

N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide stands out due to its unique thiochromen ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide

InChI

InChI=1S/C14H16N2O2S/c1-9(17)15-11-4-5-13-12(6-11)14(18)10(8-19-13)7-16(2)3/h4-7H,8H2,1-3H3,(H,15,17)

InChI Key

DWPPAZRYULEWRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)SCC(=CN(C)C)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.